molecular formula C17H35ClO4Si2 B13651267 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one

4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one

Cat. No.: B13651267
M. Wt: 395.1 g/mol
InChI Key: JOLJJTLIRSHWFN-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₁₇H₃₅ClO₄Si₂ and molecular weight 395.08 g/mol, is a chlorinated oxolan-2-one derivative featuring two tert-butyldimethylsilyl (TBDMS) ether groups. Its CAS registry number is 1820749-52-7, and it is classified under Protein Degrader Building Blocks, indicating its role in proteolysis-targeting chimera (PROTAC) synthesis or related applications . The TBDMS groups enhance steric protection of hydroxyl moieties during synthetic processes, while the chloro substituent at position 3 contributes to electrophilic reactivity. It is stored at room temperature and specified to ≥97% purity .

Properties

Molecular Formula

C17H35ClO4Si2

Molecular Weight

395.1 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one

InChI

InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3

InChI Key

JOLJJTLIRSHWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction conditions usually involve solvents like methylene chloride and temperatures maintained at specific levels to ensure high yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can be carried out using agents like NaBH4 (Sodium borohydride).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and catalysts or bases such as imidazole . The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is used in various scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the reactivity and stability of the compound. The chlorooxolanone ring can participate in various chemical reactions, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) 3-(((...)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()
  • Core Structure: Tetrahydrofuran with phosphino-propanenitrile and TBDMS groups.
  • Key Differences: Lacks the oxolan-2-one ring and chlorine substituent. The phosphino group introduces nucleophilic reactivity, contrasting with the electrophilic chloro group in the main compound.
  • Application : Likely used in nucleotide or oligonucleotide synthesis due to its phosphoramidite-like structure .
b) 5-tert-butyl-3-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-2,3-dihydro-1,3,4-oxadiazol-2-one ()
  • Core Structure: Oxadiazolinone with tert-butyl and dichloro-isopropoxy substituents.
  • Key Differences: Absence of silyl ethers; instead, dichloro and isopropoxy groups dominate. The oxadiazolinone core is more electron-deficient than oxolan-2-one.
  • Application: Potential herbicide or pesticide due to structural resemblance to agrochemical oxadiazolones .

Silyl Ether Group Variations

a) Compound 16 (tert-butyldiphenylsilyloxy) ()
  • Silyl Group : Tert-butyldiphenylsilyl (TBDPS) vs. TBDMS.
  • Impact : TBDPS offers greater steric bulk and hydrolytic stability but reduces solubility in polar solvents.
  • Application: Used in complex ester synthesis (e.g., decanoate derivatives) for drug delivery systems .
b) Triethylsilyloxy-containing compound ()
  • Silyl Group : Triethylsilyl (TES) vs. TBDMS.
  • Impact : TES is less bulky than TBDMS, enabling faster deprotection under milder acidic conditions.
  • Application : Intermediate in stereoselective synthesis of macrolides or polyketides .

Functional Group and Reactivity

a) 3-[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethyl-phenyl]-2-methyl-propan-1-ol ()
  • Functional Groups: Silyl-protected phenol with a propanol chain.
  • Key Differences: Alcohol functionality vs. oxolanone carbonyl; the latter enhances electrophilicity for nucleophilic attack.
  • Application : Likely a precursor for silyl ether cleavage studies or polymer synthesis .

Data Table: Comparative Analysis

Compound Name / ID Core Structure Silyl Group(s) Key Substituents Molecular Weight Application
Main Compound Oxolan-2-one 2× TBDMS 3-chloro 395.08 Protein Degrader Building Blocks
Tetrahydrofuran 1× TBDMS Phosphino-propanenitrile ~800 (estimated) Nucleotide Synthesis
Decanoate Ester 1× TBDPS Methoxyphosphono, isopropylidene ~900 (estimated) Drug Delivery Systems
Oxadiazolinone None Dichloro, isopropoxy ~400 (estimated) Agrochemicals
Oxolane Ester Triethylsilyl Methoxymethyl, phenylmethyl ~750 (estimated) Macrolide Synthesis

Research Findings and Trends

  • Silyl Group Selection : TBDMS balances stability and deprotection ease, making it ideal for multi-step syntheses. Bulkier TBDPS or labile TES groups are chosen for specific reactivity needs .
  • Electrophilic Reactivity: The 3-chloro substituent in the main compound enhances its utility in cross-coupling reactions compared to non-halogenated analogs .
  • Applications: Oxolanone derivatives are prominent in PROTACs, while oxadiazolones dominate agrochemicals due to their heterocyclic stability .

Biological Activity

4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H36O4Si2C_{17}H_{36}O_{4}Si_{2} and a molecular weight of approximately 360.6 g/mol. Its structure features a chlorooxolan moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC17H36O4Si2C_{17}H_{36}O_{4}Si_{2}
Molecular Weight360.6 g/mol
Purity95%
Storage TemperatureRoom Temperature

Synthesis

The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one typically involves the reaction of tert-butyldimethylsilyl derivatives with chlorinated oxolanes under controlled conditions. The process is optimized to yield high purity and stability of the product, which is crucial for subsequent biological evaluations.

Research indicates that compounds featuring silyl groups often exhibit enhanced lipophilicity, which can improve their interaction with biological membranes. The chloro substituent may also play a role in modulating the compound's reactivity and interaction with specific biological targets.

Anticancer Potential

Preliminary investigations suggest that the compound may exhibit anticancer activity. The presence of the chloro group could contribute to its ability to induce apoptosis in cancer cells, although further research is necessary to elucidate the precise mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted on related silylated compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Cell Viability Assays : In vitro assays have been performed to assess the cytotoxic effects of various silylated compounds on cancer cell lines. Results indicated that some derivatives could reduce cell viability significantly, warranting further exploration into their therapeutic potential.
  • Mechanistic Studies : Research focused on the interaction of silylated compounds with cellular receptors has provided insights into their mechanisms of action, particularly in modulating signaling pathways associated with inflammation and cancer progression.

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